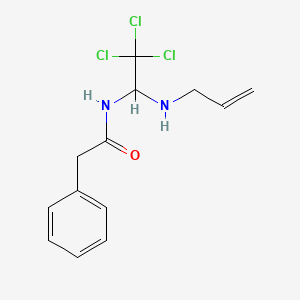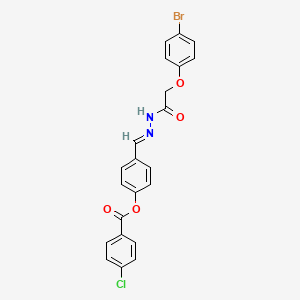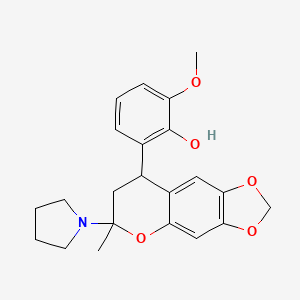
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with the molecular formula C28H36N6. This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of cyclohexyl, methyl, and phenyl groups is achieved through substitution reactions. For instance, cyclohexylamine, methylamine, and aniline can be used as nucleophiles to replace chlorine atoms on the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions such as temperature, pressure, and pH.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.
化学反応の分析
Types of Reactions
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
科学的研究の応用
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
類似化合物との比較
Similar Compounds
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-dimethyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diethyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyclohexyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C28H36N6 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
2-N,2-N-dicyclohexyl-6-N-methyl-4-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H36N6/c1-29-26-30-27(33(22-14-6-2-7-15-22)23-16-8-3-9-17-23)32-28(31-26)34(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-3,6-9,14-17,24-25H,4-5,10-13,18-21H2,1H3,(H,29,30,31,32) |
InChIキー |
SMRURZXFKZXNEL-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=NC(=N1)N(C2CCCCC2)C3CCCCC3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11994758.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994761.png)

![4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B11994780.png)




![(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11994809.png)

![2-(4-Bromophenyl)-9-chloro-5-(4-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994822.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)

